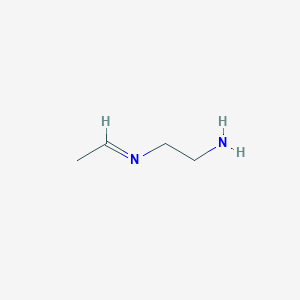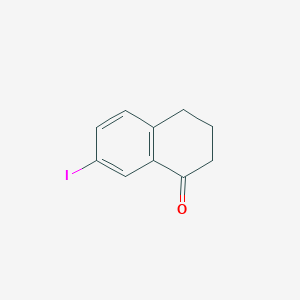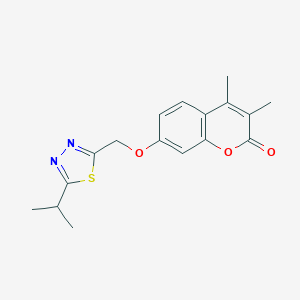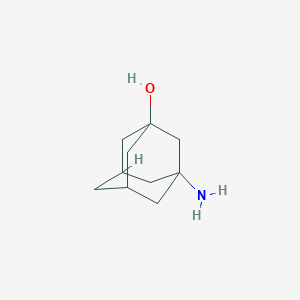
3-aminoadamantan-1-ol
概述
描述
3-aminoadamantan-1-ol, also known as (3-Hydroxyadamantan-1-yl)amine, is a compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It is a white crystalline solid with a melting point of 265°C (dec.) . This compound is notable for its unique adamantane structure, which imparts significant stability and rigidity.
作用机制
Target of Action
3-Aminoadamantan-1-ol, also known as 3-amino-1-hydroxyadamantane or 3-Amino-1-adamantanol, is primarily employed in the synthesis of inhibitors with antihyperglycemic properties
Mode of Action
Given its use in the synthesis of antihyperglycemic inhibitors, it can be inferred that it may interact with its targets to modulate glucose metabolism .
Biochemical Pathways
Considering its role in the synthesis of antihyperglycemic inhibitors, it is likely involved in pathways related to glucose metabolism .
Result of Action
Given its use in the synthesis of antihyperglycemic inhibitors, it can be inferred that its action results in the modulation of glucose metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-aminoadamantan-1-ol typically involves the following steps :
Nitration Reaction: Amantadine or its salt is added to sulfuric acid at 10-30°C, followed by the dropwise addition of a mixed acid to perform a nitration reaction.
Hydroxylation Reaction: The reaction mixture is then added to water and mixed to obtain a solution. A hydroxylation reaction is performed under alkaline conditions to yield this compound.
Industrial Production Methods: The industrial production of this compound employs similar steps but is optimized for higher yields and cost-effectiveness. The process is environmentally friendly, with yields generally exceeding 80% and reaching up to 90.1% .
化学反应分析
Types of Reactions: 3-aminoadamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted adamantane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various adamantane derivatives, which are valuable intermediates in pharmaceutical and chemical industries .
科学研究应用
3-aminoadamantan-1-ol has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of antihyperglycemic agents, such as vildagliptin, which is used in the treatment of type 2 diabetes.
Industry: The compound is utilized in the production of high-performance materials and as an intermediate in various chemical processes.
相似化合物的比较
- 1-Amino-3-adamantanol
- 1-Amino-3-hydroxyadamantane
- 3-Hydroxyadamantane-1-carboxylic acid
Comparison: 3-aminoadamantan-1-ol is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties . Compared to its analogs, it exhibits higher stability and specific reactivity, making it a valuable intermediate in pharmaceutical synthesis and other applications.
属性
CAS 编号 |
702-82-9 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC 名称 |
(5S,7R)-3-aminoadamantan-1-ol |
InChI |
InChI=1S/C10H17NO/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9/h7-8,12H,1-6,11H2/t7-,8+,9?,10? |
InChI 键 |
DWPIPTNBOVJYAD-BQKDNTBBSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)O)N |
手性 SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)N |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)O)N |
外观 |
Powder |
Key on ui other cas no. |
702-82-9 |
Pictograms |
Irritant |
同义词 |
3-Amino-1-adamantanol; 3-Amino-tricyclo[3.3.1.13,7]decan-1-ol; 1-Amino-3-hydroxyadamantane; (3-Hydroxyadamantan-1-yl)amine; |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


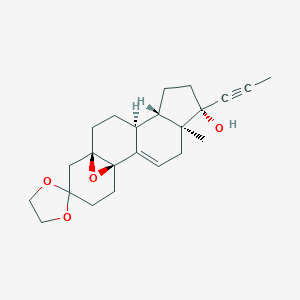


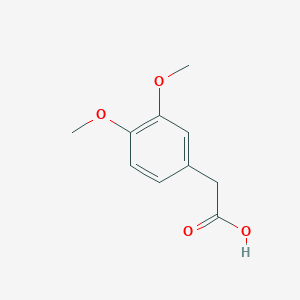
![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)

![7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131966.png)

